![molecular formula C8H14N2O2 B14364797 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide CAS No. 92335-90-5](/img/no-structure.png)
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide is an organic compound with a complex structure that includes both amine and formyl functional groups
Vorbereitungsmethoden
The synthesis of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide can be achieved through several routes. One common method involves the reaction of dimethylamine with acrylonitrile, followed by subsequent hydrogenation to yield the desired product . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide has several scientific research applications:
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and the pathways it engages in .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide include:
N,N-Dimethylformamide: A common solvent with similar amide functionality.
Dimethylaminopropylamine: Shares the dimethylamino group but differs in its overall structure and reactivity.
3-Dimethylamino-1-arylpropenones: Used in dye synthesis and have comparable chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
92335-90-5 | |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)5-7(6-11)8(12)10(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
AHUGKLQIXSQDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C=O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.